1-Benzoyl-2-aminonaphthalene
Description
Contextual Significance of Naphthalene-Based Amines in Advanced Synthetic Pathways and Materials Science
Naphthalene-based amines, the class of compounds to which 1-benzoyl-2-aminonaphthalene belongs, are fundamental components in the development of advanced materials and sophisticated synthetic methodologies. The naphthalene (B1677914) unit, with its extended π-conjugated system, imparts valuable electronic and photophysical properties to molecules. When combined with an amine functional group, these properties can be modulated, making them suitable for a wide range of applications.
In materials science, naphthalene-based amines are integral to creating functional materials. For instance, they are used as building blocks for microporous polyimides. These polymers exhibit high thermal stability and can adsorb significant amounts of benzene (B151609) vapor, which is attributed to the hydrophobicity and strong π-electron delocalization of the naphthalene groups. acs.org Furthermore, through self-assembly processes involving functionalized naphthalene derivatives, new porous organic salts have been synthesized. These materials demonstrate strong visible-light harvesting and excellent photo-induced charge transfer capabilities, positioning them as efficient metal-free heterogeneous photocatalysts for reactions like the oxidative coupling of amines. rsc.orgrsc.org The development of naphthalene diimide (NDI) derivatives substituted with amines has led to soft materials with tunable semiconducting properties, showing potential in organic electronics and for use in devices like Schottky diodes. nih.gov The incorporation of selenium to form naphthalene-based organoselenocyanates has also been explored for applications in materials science, including as potential semiconductors. biointerfaceresearch.com
From a synthetic perspective, arylamines are crucial motifs in pharmaceuticals, agrochemicals, and functional polymers. researchgate.netacs.org The development of efficient synthetic routes to substituted aminonaphthalenes is an active area of research. Methodologies such as copper-catalyzed aminobenzannulation of (o-alkynyl)arylketones provide pathways to α-aminonaphthalenes. acs.org Modern catalytic systems, including those using palladium, have been refined to facilitate the coupling of aryl halides with amines, enabling the construction of these important structures with high efficiency and selectivity. acs.org
Rationale for Dedicated Academic Investigation of this compound
The dedicated academic investigation of this compound and its isomers is driven by their utility as model systems for studying fundamental chemical phenomena, particularly intramolecular charge transfer (ICT). The structure of these molecules, which links an electron-donating aminonaphthalene group with an electron-accepting benzoyl group, makes them ideal candidates for probing how electronic charge is redistributed upon excitation. nih.govrsc.org
Research has focused on comparing the charge transfer characteristics of N-benzoyl derivatives of 1-aminonaphthalene and 2-aminonaphthalene. nih.gov Studies have revealed that these isomers are not identical in their charge transfer processes. nih.gov An abnormal long-wavelength emission observed in these compounds is attributed to a charge transfer state, which is sensitive to solvent polarity and the electronic nature of substituents on the benzoyl ring. nih.govrsc.org The extent of charge separation in the excited state was found to be higher for derivatives of 1-aminonaphthalene compared to those of 2-aminonaphthalene. nih.gov This suggests that the position of the amino group on the naphthalene ring plays a crucial role in shaping the charge transfer pathway, making these compounds valuable for understanding structure-property relationships in photophysics. nih.gov The compound is also explored in pharmaceutical research for its potential effects on cellular processes. ontosight.ai
Below is a table summarizing key identifiers for this compound.
| Identifier Type | Identifier | Source |
| CAS Number | 116400-82-9 | ontosight.ai |
| ChEMBL ID | CHEMBL1869128 | ontosight.ai |
| PubChem CID | 12134591 | - |
| Synonyms | (2-aminonaphthalen-1-yl)(phenyl)methanone, 1-benzoylnaphthalen-2-amine | ontosight.ai |
Historical Development of Benzoyl Naphthylamine Chemistry: A Research Perspective
The chemistry of benzoyl naphthylamines is built upon the foundational chemistry of their parent compounds, 1-naphthylamine (B1663977) and 2-naphthylamine (B18577). Historically, these aromatic amines were of significant industrial importance, primarily as precursors for a wide variety of azo dyes. wikipedia.orgwikipedia.org For example, sulfonic acid derivatives of 1-naphthylamine, such as naphthionic acid, were used to produce dyes like Congo red, which had the important property of dyeing unmordanted cotton. wikipedia.org Similarly, derivatives of 2-naphthylamine were used commercially as dye precursors and rubber antioxidants in the mid-20th century. wikipedia.org
The synthesis of the parent naphthylamines has also been a subject of study for a long time. 1-Naphthylamine can be prepared by the reduction of 1-nitronaphthalene (B515781) with iron and hydrochloric acid. wikipedia.org The manufacture of solutions of 2-aminonaphthalene was addressed in patents as early as 1956, which described processes like the hydrolysis of 2-aminonaphthalene-1-sulfonic acid. google.com
The synthetic focus has since evolved from these basic amines to more complex, substituted derivatives. Research has explored various reactions to create substituted benzoyl naphthylamines and related structures. For instance, the reaction of 1-naphthylamine with benzoyl chlorides and ammonium (B1175870) thiocyanate (B1210189) can yield N-benzoyl-N′-(naphthalene-1-yl) thioureas, which can be cyclized to form more complex heterocyclic systems. tandfonline.com The formal condensation of 2-aminonaphthalene with N-benzoyl-L-phenylalanine produces N-benzoyl-L-phenylalanine 2-naphthylamide, a chromogenic compound used in biochemical assays. nih.gov This historical progression from simple dye precursors to sophisticated molecules for studying photophysical processes illustrates the enduring relevance of this class of compounds in chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-aminonaphthalen-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c18-15-11-10-12-6-4-5-9-14(12)16(15)17(19)13-7-2-1-3-8-13/h1-11H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAKNHYIEKOZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 1 Benzoyl 2 Aminonaphthalene
Direct Acylation Routes for N-Benzoylation of Aminonaphthalenes
Direct acylation represents a fundamental approach for the introduction of a benzoyl group onto an aminonaphthalene core. This transformation, specifically N-benzoylation, involves the reaction of an aminonaphthalene with a benzoylating agent.
Classical Benzoylation Techniques and Their Modern Adaptations
The traditional method for N-benzoylation is the Schotten-Baumann reaction, which typically involves reacting an amine with an acyl chloride (like benzoyl chloride) in the presence of an aqueous base to neutralize the hydrogen chloride byproduct. google.com This technique has been widely applied to various aminonaphthalene sulfonic acid derivatives. google.com For instance, 1-amino-8-naphthol-4,6-disulphonic acid (K acid) is benzoylated using benzoyl chloride in a basic solution to produce Benzoyl-K acid, an important dyestuff intermediate. google.com The reaction conditions, such as temperature and pH, are critical and can be adjusted to control the reaction, particularly to selectively hydrolyze any O-benzoyl compounds that may form concurrently. google.com
Modern adaptations have sought to improve the efficiency and scope of this acylation. One such advancement is the use of N-acyl-thiazolidine-2-thiones as highly efficient acylating agents for amino-naphthalene disulfonic acid derivatives. tandfonline.com This method provides the desired amphiphilic products in good yields. tandfonline.com Another approach involves the acylation of N-Boc protected aminonaphthalenes, which are first treated with a strong base like butyllithium (B86547) to generate a lithium carbamate (B1207046) in situ, followed by reaction with various acylating agents such as acid chlorides (e.g., pivaloyl chloride) or anhydrides. arkat-usa.org
| Technique | Typical Reagents | Key Features | Source |
|---|---|---|---|
| Classical Schotten-Baumann | Benzoyl chloride, Aqueous base (e.g., NaOH) | Well-established method; pH and temperature control are crucial for selectivity, especially with other reactive groups present. | google.com |
| Modern (Thiazolidine-2-thione based) | N-acyl-thiazolidine-2-thiones | Acts as an efficient acylating agent, providing good yields for complex molecules like amino-naphthalene disulfonic acids. | tandfonline.com |
| Modern (N-Boc Activated) | N-Boc-aminonaphthalene, Butyllithium, Acylating agent (e.g., PivCl, Ac2O) | Involves in situ generation of a reactive lithium carbamate intermediate, allowing for acylation under specific conditions. | arkat-usa.org |
Regioselective Considerations in N-Benzoylation of Polyaminonaphthalenes
When a naphthalene (B1677914) ring contains more than one amino group, achieving regioselective N-benzoylation at a specific position presents a significant synthetic challenge. The inherent reactivity of the different amino groups, governed by their electronic and steric environment, dictates the site of acylation. While the provided search results focus more on regioselective sulfonation of acylated aminonaphthalenes google.com, the principles can be extrapolated. Protecting one amino group, often through acylation itself, allows for subsequent selective functionalization at other positions on the ring. google.com
Studies on the acidity of 1,8-bis(benzoylamino)naphthalene show that the electronic properties of the benzoyl groups influence the molecule significantly. psu.edu The synthesis of such a di-acylated compound implies that exhaustive benzoylation is possible. However, achieving mono-benzoylation at the 1-position in a compound like 1,8-diaminonaphthalene (B57835) would require careful control of stoichiometry and reaction conditions to prevent the formation of the di-substituted product. The relative nucleophilicity of the amino groups is the primary determinant of regioselectivity in a direct acylation.
Multi-Component Reactions for the Synthesis of 1-Benzoyl-2-aminonaphthalene and Analogues
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. nih.govrsc.orgresearchgate.net These reactions are advantageous as they reduce the number of steps and purification stages required compared to traditional linear synthesis. nih.gov
Exploration of Condensation Pathways Involving Naphthylamine and Benzoyl Precursors
Several MCRs have been developed for the synthesis of aminonaphthalene derivatives and related heterocyclic systems. A copper-catalyzed aminobenzannulation of (o-alkynyl)arylketones with various amines provides a facile route to substituted 1-aminonaphthalene derivatives. acs.org Another strategy involves a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.org
A three-component reaction between benzoyl isothiocyanate, 1-naphthylamine (B1663977), and methyl bromoacetate (B1195939), catalyzed by triethylamine, yields Z-N-(3-(naphthalene-2-yl)-4-oxothiazolidine-2-ylidene) benzamide (B126). tandfonline.com This reaction proceeds through the initial formation of an intermediate, 1-benzoyl-3-(naphthalen-1-yl)thiourea, which then reacts with methyl bromoacetate in the second stage of the one-pot process. tandfonline.com Such condensation pathways highlight the utility of MCRs in constructing complex molecules from simple naphthylamine and benzoyl precursors.
Kinetic Studies of Multi-Component Reaction Systems Pertinent to this compound Formation
The study, conducted in acetonitrile (B52724) at 25 °C, determined that the second-order rate constant for the initial fast step was significantly higher than for the subsequent slower step. tandfonline.com The introduction of electron-withdrawing groups on the para-position of the benzoyl isothiocyanate was found to increase the rate constants of both key steps. tandfonline.comresearchgate.net The large negative entropy of activation (ΔS‡) values for both reactions are consistent with an associative mechanism where the rate-determining step is the second part of the reaction sequence. tandfonline.comresearchgate.net
| Reaction Step | Description | Observed Rate Constant (k_obs) | Solvent / Temp. | Key Finding | Source |
|---|---|---|---|---|---|
| Reaction a | Benzoyl isothiocyanate + 1-Naphthylamine → Intermediate | 66.49 M⁻¹min⁻¹ | Acetonitrile / 25 °C | Fast initial step. | tandfonline.com |
| Reaction b | Intermediate + Methyl bromoacetate → Final Product | 2.9 M⁻¹min⁻¹ | Acetonitrile / 25 °C | Slower, rate-determining step. | tandfonline.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. colab.ws These principles are increasingly being applied to the synthesis of complex organic molecules.
For the synthesis of related amidoalkyl-naphthol derivatives, a cost-effective and environmentally friendly protocol has been developed using tannic acid as a novel, cheap, and biodegradable catalyst. arabjchem.org This method involves a one-pot multi-component condensation of β-naphthol, aromatic aldehydes, and various amides under solvent-free conditions, often accelerated by microwave irradiation. arabjchem.org This green approach offers significant advantages, including short reaction times, the use of a non-toxic catalyst, and good to excellent yields. arabjchem.org
MCRs are inherently aligned with green chemistry principles due to their high atom economy, convergence, and the reduction of intermediate isolation and purification steps, which minimizes solvent usage and waste generation. nih.govresearchgate.net The development of syntheses for aminonaphthalene derivatives using cheap, earth-abundant metal catalysts like copper also represents a move towards more sustainable chemical production. acs.org
| Green Principle | Application Example | Benefits | Source |
|---|---|---|---|
| Use of Renewable/Biodegradable Catalyst | Tannic acid for synthesis of 1-amidoalkyl-2-naphthols. | Non-toxic, cheap, and environmentally friendly catalyst. | arabjchem.org |
| Solvent-Free Conditions | One-pot condensation under thermal or microwave irradiation without solvent. | Reduces volatile organic compound (VOC) emissions and simplifies work-up. | arabjchem.org |
| Atom Economy / Step Economy | Multi-component reactions (MCRs) to assemble complex molecules in one pot. | Maximizes incorporation of starting materials into the final product, reduces waste and energy consumption. | nih.govresearchgate.net |
| Use of Safer Solvents/Reagents | Copper-catalyzed reactions as an alternative to precious metal catalysts (e.g., Palladium). | Copper is less toxic and more abundant than many precious metal catalysts. | acs.org |
Solvent-Free Synthetic Methodologies
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact and improve reaction efficiency. In the context of naphthalene derivatives, several studies have highlighted the advantages of eliminating organic solvents.
A notable solvent-free method for the synthesis of 1-amidoalkyl-2-naphthols involves a one-pot multi-component condensation of 2-naphthol, aromatic aldehydes, and amides. researchgate.net This reaction proceeds efficiently in the presence of a catalytic amount of silica-supported molybdatophosphoric acid. researchgate.net The key benefits of this approach include rapid reaction times and high to excellent yields of the desired products. researchgate.net Similarly, montmorillonite (B579905) K10 has been demonstrated as an effective catalyst for the synthesis of amidoalkyl naphthols under solvent-free conditions. icm.edu.pl
Another green procedure utilizes a novel heterogeneous magnetic nanostructure catalyst, Fe3O4@enamine-B(OSO3H)2, for the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthol derivatives from 2-naphthol, aldehydes, and acetamide. icm.edu.pl This method is characterized by a simple work-up, easy catalyst preparation, short reaction times, and good-to-high yields. icm.edu.pl The magnetic nature of the catalyst allows for its easy recovery and recycling for at least six runs without a significant loss of activity. icm.edu.pl
Furthermore, an amine-triggered benzannulation reaction for the synthesis of anthranilates has been developed under solvent-free conditions using Ca(OTf)2 as a catalyst. acs.org This one-pot method provides a facile route to these compounds from readily available starting materials. acs.org
Table 1: Comparison of Solvent-Free Methods for Naphthalene Derivative Synthesis
| Catalyst | Reactants | Key Advantages | Reference |
|---|---|---|---|
| Silica-supported molybdatophosphoric acid | 2-naphthol, aromatic aldehydes, amides | Rapid reaction, high yields | researchgate.net |
| Montmorillonite K10 | 2-naphthol, aldehydes, amides/urea | Efficient, solvent-free | icm.edu.pl |
| Fe3O4@enamine-B(OSO3H)2 | 2-naphthol, aldehydes, malononitrile/acetamide | Recyclable catalyst, high yields | icm.edu.pl |
| Ca(OTf)2 | Amines, other readily available chemicals | Facile, one-pot synthesis | acs.org |
Microwave-Assisted and Mechanochemical Approaches
In the quest for more efficient and environmentally friendly synthetic protocols, microwave-assisted synthesis and mechanochemistry have emerged as powerful alternatives to conventional heating methods.
Microwave-Assisted Synthesis:
Microwave irradiation has been successfully employed to accelerate the synthesis of various heterocyclic compounds, including those with a naphthalene core. For instance, the one-pot synthesis of 1,5-benzo-, naphtho-, and pyridodiazepines has been achieved in excellent yields through microwave-assisted acid catalysis. nih.gov This method significantly reduces reaction times compared to traditional heating. nih.gov
In another example, a microwave-assisted, one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been developed, offering a direct and efficient route to these complex structures. lew.ro This approach boasts considerably shorter reaction times, reduced solvent consumption, and operational simplicity. lew.ro Similarly, multicomponent reactions under microwave irradiation have been utilized for the synthesis of various other heterocyclic systems, often in greener solvents like water or ethanol/water mixtures. mdpi.combeilstein-journals.org
Mechanochemical Approaches:
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient synthetic route. This technique has been applied to the synthesis of N-substituted pyrroles, benzimidazoles, benzoxazoles, and benzothiazoles with quantitative yields. beilstein-journals.org
A notable application is the mechanochemical synthesis of monosubstituted thioureas. rsc.orgrsc.org Thiocarbamoyl benzotriazoles, acting as stable isothiocyanate equivalents, can be converted to N-monosubstituted thioureas through mechanochemical milling with an in-situ generated ammonia (B1221849) source. rsc.org This green method provides near-quantitative yields with a simple water-based workup. rsc.org The scope of this reaction has been extended to include various amines, including those derived from naphthalene. rsc.orgrsc.org The protection of amino and carboxylic acid groups in amino acids has also been successfully achieved using solvent-free milling methods with high yields. beilstein-journals.org
Table 2: Examples of Microwave-Assisted and Mechanochemical Syntheses
| Method | Target Compound Class | Key Features | Reference(s) |
|---|---|---|---|
| Microwave-Assisted | Naphthodiazepines | Excellent yields, rapid, one-pot | nih.gov |
| Microwave-Assisted | Benzo[f]pyrrolo[1,2-a]quinolines | Short reaction time, reduced solvent | lew.ro |
| Mechanochemical | N-substituted pyrroles, etc. | Quantitative yields, solvent-free | beilstein-journals.org |
| Mechanochemical | Monosubstituted thioureas | Green, near-quantitative yields | rsc.orgrsc.org |
Catalytic Synthesis of this compound and Related Structures
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Both transition metal catalysis and organocatalysis have been instrumental in the synthesis of this compound and its analogs.
Transition Metal-Catalyzed Coupling Reactions for N-Arylation and Acylation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are essential for constructing the this compound framework.
Palladium, rhodium, iridium, ruthenium, cobalt, and copper catalysts have been extensively used for the functionalization of N-aryl-2-aminopyridines, which serve as analogs for understanding the reactivity of naphthylamines. researchgate.net These reactions, often involving a directing group strategy, facilitate cyclization and functionalization, leading to a variety of N-heterocycles. researchgate.net
Copper-catalyzed Ullmann-type reactions have been a traditional method for N-arylation, though they often require harsh conditions. google.com Modern advancements have led to milder conditions using copper(I) catalysts with various ligands and bases. google.com
A significant development is the merging of transition metal-catalyzed C-H activation with visible-light photocatalysis. beilstein-journals.org This dual catalytic system allows for highly regioselective reactions, such as the ortho-acylation of acetanilide (B955) derivatives using α-ketoacids as coupling partners. beilstein-journals.org This synergistic approach, employing a palladium catalyst and an organic photocatalyst like eosin (B541160) Y, proceeds under mild conditions. beilstein-journals.org
Electrochemical methods offer a green alternative for dehydrogenative coupling reactions. mdpi.com For instance, the electrochemical homocoupling of N-aryl-2-naphthylamines can produce 1,1'-binaphthalene-2,2'-diamines in good to excellent yields without the need for chemical oxidants. mdpi.com
Table 3: Overview of Transition Metal-Catalyzed Reactions for N-Arylation and Acylation
| Catalyst System | Reaction Type | Key Features | Reference(s) |
|---|---|---|---|
| Pd, Rh, Ir, Ru, Co, Cu | N-Arylation/Functionalization | Directing group strategy, diverse heterocycles | researchgate.net |
| Cu(I) | N-Arylation (Ullmann) | Milder conditions with appropriate ligands | google.com |
| Pd(OAc)2 / Eosin Y | C-H Acylation | Dual catalysis with photoredox, mild conditions | beilstein-journals.org |
| Electrochemical (Metal-free) | Dehydrogenative Homocoupling | Green, high atom economy | mdpi.com |
Organocatalytic Systems in Benzoyl-Naphthalene Amination Processes
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, including the formation of axially chiral biaryls. Chiral phosphoric acids (CPAs) have proven to be particularly effective in this domain.
A significant breakthrough is the first CPA-catalyzed direct arylation of 2-naphthylamines with iminoquinones. nih.gov This method provides an atroposelective synthesis of axially chiral biaryl amino alcohols with high functional group tolerance. nih.gov It is a rare example where 2-naphthylamines act as nucleophiles in an organocatalytic enantioselective transformation. nih.gov
CPAs have also been utilized in the atroposelective preparation of arylquinones by reacting quinones with 2-naphthols, followed by oxidation. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves the chiral phosphoric acid activating both the nucleophile (2-naphthylamine or 2-naphthol) and the electrophile (quinone) through hydrogen bonding. beilstein-journals.orgbeilstein-journals.org
Furthermore, the synthesis of novel non-biaryl C-N atropisomers, specifically naphthalene-1,2-diamines, has been achieved through the reaction of N-aryl-2-naphthylamines with azodicarboxylates, catalyzed by a chiral phosphoric acid. mdpi.com This reaction proceeds with high yields and enantioselectivities. mdpi.com
Table 4: Organocatalytic Approaches to Naphthalene Amination
| Catalyst | Reaction | Product Type | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | Arylation of 2-naphthylamines with iminoquinones | Axially chiral biaryl amino alcohols | High enantioselectivity, functional group tolerance | nih.gov |
| Chiral Phosphoric Acid (CPA) | Reaction of quinones with 2-naphthols | Axially chiral arylquinones | Atroposelective, good yields | beilstein-journals.orgbeilstein-journals.org |
| Chiral Phosphoric Acid (CPA) | Amination of N-aryl-2-naphthylamines with azodicarboxylates | Naphthalene-1,2-diamines | High yields, high enantioselectivities | mdpi.com |
Protecting Group Strategies Involving the Benzoyl Moiety in Naphthalene Amine Synthesis
In multi-step organic synthesis, the use of protecting groups is crucial to ensure chemoselectivity. weebly.combeilstein-journals.org The benzoyl group, due to its stability, is a commonly used protecting group for amines and alcohols. ontosight.ai
The benzoyl group can be introduced by reacting an amine with benzoyl chloride, typically in the presence of a base. ontosight.ai It is generally stable under acidic and oxidative conditions. tcichemicals.com Deprotection is usually achieved under basic or reductive conditions. tcichemicals.com
In the context of naphthalene amine synthesis, the benzoyl group can serve to protect the amino functionality while other transformations are carried out on the naphthalene ring or other parts of the molecule. For example, in the synthesis of N-(2-anthracenyl)-N′-benzoylthiourea, the benzoyl group protects one of the nitrogen atoms during the initial thiourea (B124793) formation. rsc.org
The choice of protecting group is dictated by the reaction conditions of the subsequent steps. The benzoyl group's stability to acid allows for the selective removal of other acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group. tcichemicals.com Conversely, the benzoyl group can be removed under conditions that leave base-labile groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group intact. beilstein-journals.org This orthogonality is a key principle in complex molecule synthesis. beilstein-journals.org
While the benzyl (B1604629) group (Bn) is also used for amine protection, it is generally considered more robust and requires harsher conditions for removal, such as catalytic hydrogenation. weebly.comwikipedia.org The benzoyl group (Bz) offers a different set of conditions for its removal, expanding the synthetic chemist's toolkit. ontosight.ai
Table 5: Common Protecting Groups for Amines and Their Deprotection Conditions
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference(s) |
|---|---|---|---|---|
| Benzoyl | Bz | Benzoyl chloride | Basic or reductive conditions | ontosight.aitcichemicals.com |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) | beilstein-journals.orgtcichemicals.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Basic conditions (e.g., piperidine) | beilstein-journals.orgtcichemicals.com |
| Benzyl | Bn | Benzyl chloride | Catalytic hydrogenation | weebly.comwikipedia.org |
Reactivity Profiles and Mechanistic Investigations of 1 Benzoyl 2 Aminonaphthalene
Electrophilic and Nucleophilic Reactivity of the Benzoyl and Aminonaphthalene Moieties
The reactivity of 1-Benzoyl-2-aminonaphthalene is a composite of the individual reactivities of the benzoyl and aminonaphthalene moieties, which are electronically coupled.
The aminonaphthalene moiety possesses a nitrogen atom with a lone pair of electrons, which can be donated to an electrophile, rendering it nucleophilic. The amino group is an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the case of the 2-aminonaphthalene system, the C1 and C3 positions are activated. However, with the C1 position already substituted by the benzoyl group, electrophilic attack is most likely to occur at the C3 position. The naphthalene (B1677914) ring itself is also susceptible to electrophilic attack, with the alpha-positions (C4, C5, and C8) being generally more reactive than the beta-positions (C3, C6, and C7). The presence of the activating amino group at C2 further enhances the reactivity of the ring it is attached to, particularly at the C3 position.
The benzoyl group , in contrast, is an electron-withdrawing group due to the carbonyl functionality. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The benzene (B151609) ring of the benzoyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group, which directs incoming electrophiles to the meta position.
| Moiety | Functional Group | Electronic Effect | Predicted Reactivity |
| Aminonaphthalene | -NH- | Electron-donating (activating) | Nucleophilic at nitrogen and naphthalene ring (positions 3, 4, 5, 8) |
| Benzoyl | -C=O | Electron-withdrawing (deactivating) | Electrophilic at the carbonyl carbon |
Oxidation Reactions of this compound
The oxidation of this compound can occur at several sites, primarily at the amino group and the naphthalene ring system. The specific outcome of an oxidation reaction depends on the oxidant used and the reaction conditions.
Oxidation of the secondary amine functionality can lead to the formation of various products. Mild oxidizing agents may result in the formation of a stable nitroxide radical. Stronger oxidation can lead to the formation of quinone-imines or further degradation products. For instance, the oxidation of 2-naphthylamine (B18577) is known to yield products like ortho-carboxy-hydrocinnamic acid upon strong oxidation wikipedia.org. While the benzoyl group offers some steric hindrance, oxidation of the amino group in this compound is still a plausible reaction pathway.
The naphthalene ring system itself is susceptible to oxidation, particularly in the presence of strong oxidizing agents like chromic acid or potassium permanganate. Such reactions can lead to the formation of naphthoquinones or cleavage of the aromatic rings. For example, oxidation of 1-naphthylamine (B1663977) with chromic acid yields 1,4-naphthoquinone. Given the substitution pattern of this compound, oxidation could potentially lead to complex quinone structures.
| Oxidizing Agent | Potential Product(s) |
| Mild Oxidants (e.g., H₂O₂) | N-oxide, Nitroxide radical |
| Strong Oxidants (e.g., KMnO₄, CrO₃) | Quinone-imine, Naphthoquinone derivatives, Ring-opened products |
| Aerobic Oxidation (metal-catalyzed) | Dimerized products (e.g., binaphthyl-diamines) dicp.ac.cn |
Rearrangement Reactions and Associated Mechanisms
While specific rearrangement reactions of this compound are not extensively documented, the presence of the N-acylamino functionality suggests the possibility of certain types of molecular rearrangements under appropriate conditions.
One potential rearrangement is the Fries rearrangement , where an N-acyl group migrates to the aromatic ring upon treatment with a Lewis acid catalyst. In the case of this compound, this could involve the migration of the benzoyl group from the nitrogen atom to an activated carbon on the naphthalene ring, likely the C3 position. The mechanism would involve the formation of an acylium ion intermediate which then acts as an electrophile in an intramolecular electrophilic aromatic substitution.
Another possibility, though less direct, could involve transformations of the benzoyl group. For example, if the carbonyl group were converted to an oxime, a Beckmann rearrangement could be induced. This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. The mechanism proceeds through the formation of a nitrilium ion intermediate.
| Rearrangement Type | Potential Substrate/Conditions | Potential Product |
| Fries Rearrangement | Lewis acid (e.g., AlCl₃) | 3-Amino-x-benzoyl-naphthalene |
| Beckmann Rearrangement | Conversion of carbonyl to oxime, followed by acid catalysis | N-(1-phenyl-naphthalen-2-yl)formamide (hypothetical) |
Studies on Substituent Effects on Reactivity and Reaction Rates
The reactivity and reaction rates of this compound can be significantly influenced by the presence of additional substituents on either the naphthalene ring or the benzoyl group.
Substituents on the Naphthalene Ring:
Electron-donating groups (EDGs) such as alkyl or alkoxy groups would further activate the naphthalene ring towards electrophilic substitution, increasing the reaction rate. The directing effect of these groups would compete with or reinforce the directing effect of the amino group.
Electron-withdrawing groups (EWGs) such as nitro or cyano groups would deactivate the naphthalene ring, making electrophilic substitution more difficult and decreasing the reaction rate.
Substituents on the Benzoyl Group:
Electron-donating groups on the phenyl ring of the benzoyl group would increase the electron density at the carbonyl oxygen, potentially making it more basic, but would decrease the electrophilicity of the carbonyl carbon, slowing down nucleophilic attack at this position.
Electron-withdrawing groups on the phenyl ring would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of such reactions.
The following table summarizes the expected effects of substituents on the rate of a hypothetical electrophilic aromatic substitution on the naphthalene ring.
| Substituent Position | Substituent Type | Effect on Reaction Rate |
| Naphthalene Ring | Electron-donating (e.g., -OCH₃) | Increase |
| Naphthalene Ring | Electron-withdrawing (e.g., -NO₂) | Decrease |
| Benzoyl Ring (para) | Electron-donating (e.g., -CH₃) | Minor effect on naphthalene reactivity |
| Benzoyl Ring (para) | Electron-withdrawing (e.g., -Cl) | Minor effect on naphthalene reactivity |
Stereochemical Aspects of Reactions Involving this compound Derivatives
While this compound itself is achiral, the introduction of chirality can lead to stereochemical considerations in its reactions. Chirality could be introduced in several ways:
Atropisomerism: If bulky substituents were introduced at positions that restrict the free rotation around the N-C(naphthalene) bond or the C(naphthalene)-C(benzoyl) bond, atropisomers could potentially be formed.
Chiral Substituents: The presence of a chiral center in a substituent on either the naphthalene or benzoyl moiety would make the entire molecule chiral.
Chiral Reagents or Catalysts: The use of chiral reagents or catalysts in reactions involving this compound could lead to the formation of enantiomerically enriched products.
For instance, in a hypothetical reduction of the carbonyl group to a secondary alcohol using a chiral reducing agent, one enantiomer of the resulting alcohol would be formed in excess. Similarly, in reactions involving the formation of new stereocenters, the existing chirality in a derivative of this compound could influence the stereochemical outcome of the reaction (diastereoselective synthesis).
| Reaction Type | Source of Chirality | Stereochemical Outcome |
| Carbonyl Reduction | Chiral reducing agent | Enantioselective formation of alcohol |
| Alkylation at C3 | Chiral electrophile or catalyst | Diastereoselective or enantioselective alkylation |
| Atropisomer Synthesis | Bulky substituents hindering rotation | Formation of stable atropisomers |
Advanced Spectroscopic and Structural Characterization Studies of 1 Benzoyl 2 Aminonaphthalene
High-Resolution NMR Spectroscopy for Conformational Analysis and Tautomerism
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the solution-state structure and dynamic behavior of molecules like 1-Benzoyl-2-aminonaphthalene. nih.gov The analysis of ¹H and ¹³C NMR spectra, including chemical shifts (δ), scalar coupling constants (J-couplings), and through-space interactions (NOE), provides critical insights into the molecule's preferred conformation. auremn.org.br
The structure of this compound involves an amide linkage, which is known to exhibit restricted rotation around the C-N bond due to its partial double-bond character. This can lead to the existence of conformational isomers (conformers) in solution, which may be observable by NMR, particularly at low temperatures. rsc.org For this compound, the key rotational barrier is around the N(2)-C(carbonyl) bond, which would dictate the relative orientation of the benzoyl group with respect to the naphthalene (B1677914) ring.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the naphthalene and benzoyl rings, typically in the range of 7.0-9.0 ppm. The N-H proton would likely appear as a broad singlet at a downfield chemical shift. In the ¹³C NMR spectrum, the carbonyl carbon is a key indicator and is expected to resonate in the region of 165-175 ppm.
Furthermore, the molecule has the potential to exhibit tautomerism. While keto-enol tautomerism is common for carbonyl compounds with α-hydrogens, this compound lacks such protons on the carbonyl side. libretexts.org However, an amide-imidol tautomerism is possible, involving the migration of the amide proton to the carbonyl oxygen, forming an imidic acid.
Under typical NMR conditions, the amide form is overwhelmingly favored for benzanilide-type molecules. The equilibrium lies far to the left, and the imidol tautomer is generally not observed. Therefore, while theoretically possible, significant populations of the imidol tautomer of this compound are not expected in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic Protons (Naphthalene, Benzoyl) | 7.0 - 9.0 | Complex multiplet patterns due to spin-spin coupling. |
| Amide Proton (N-H) | > 9.0 | Often a broad singlet, position is solvent-dependent. |
| Carbonyl Carbon (C=O) | 165 - 175 | Quaternary carbon signal, typically sharp. |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique can provide accurate data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the crystal lattice.
For this compound, a single-crystal X-ray diffraction analysis would reveal the solid-state conformation. Key structural questions that could be answered include:
Intermolecular Interactions: The crystal packing would be elucidated, showing how individual molecules interact with each other through forces such as hydrogen bonding (involving the N-H group and the C=O group) and π-π stacking between the aromatic rings.
Since this compound is an achiral molecule, the concept of absolute configuration does not apply. Its crystal structure would be centrosymmetric or, if non-centrosymmetric, would crystallize as a racemate.
Table 2: Expected Molecular Geometry Parameters from X-ray Crystallography
| Parameter | Expected Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.23 Å | Typical double bond character. |
| C(carbonyl)-N Bond Length | ~1.35 Å | Shorter than a C-N single bond, indicating partial double bond character. |
| Naphthalene C-C Bonds | ~1.36 - 1.42 Å | Characteristic of an aromatic system. |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. epequip.com These techniques are complementary and highly sensitive to the specific functional groups present.
For this compound, the key vibrational modes are associated with the amide group and the aromatic rings.
N-H Stretch: A sharp band is expected in the FT-IR spectrum around 3300-3400 cm⁻¹, corresponding to the stretching of the amide N-H bond. Its position can indicate the extent of hydrogen bonding in the sample.
C=O Stretch: A strong, sharp absorption in the FT-IR spectrum, typically between 1650-1680 cm⁻¹, is characteristic of the amide I band (primarily C=O stretching). This is one of the most prominent peaks in the spectrum.
Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region arise from the stretching vibrations within the naphthalene and benzene (B151609) rings. scialert.net
N-H Bend / C-N Stretch: The amide II band, a combination of N-H bending and C-N stretching, appears around 1510-1550 cm⁻¹.
Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for probing the aromatic ring systems. The C=C stretching modes of the naphthalene and benzoyl rings would be expected to produce strong signals in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium-Strong | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Solvent Effects
The electronic properties of this compound are dominated by its extended π-conjugated system, which gives rise to characteristic absorption and emission spectra. The 2-aminonaphthalene moiety acts as an electron donor, while the attached benzoyl group functions as an electron acceptor. This donor-acceptor structure is crucial to its photophysical behavior. nih.gov
The UV-Visible absorption spectrum is expected to show intense bands in the ultraviolet region, corresponding to π-π* electronic transitions within the naphthalene and benzoyl aromatic systems. researchgate.net A lower energy absorption band, extending into the near-visible region, is anticipated due to the charge-transfer character of the transition from the aminonaphthalene donor to the benzoyl acceptor.
Upon excitation, the molecule exhibits fluorescence. A key feature of N-(benzoyl)-2-aminonaphthalenes is the appearance of an anomalously long-wavelength emission band that is not present in the parent aminonaphthalene or benzamide (B126) molecules. This emission is attributed to an excited state with significant intramolecular charge transfer (ICT) character. nih.gov
Intramolecular charge transfer (ICT) describes a process where, upon photoexcitation, an electron is transferred from the donor part of the molecule (2-aminonaphthalene) to the acceptor part (benzoyl group). rsc.org This creates an excited state (the ICT state) with a much larger dipole moment than the ground state, as there is a significant separation of positive and negative charge across the molecule. nih.gov
For this compound, the process can be visualized as:
Ground State (D-A) --(hν)--> Excited ICT State (D⁺-A⁻)
The efficiency and energy of this ICT process are sensitive to the electronic properties of the donor and acceptor. Studies on related N-(substituted-benzoyl)-2-aminonaphthalenes have shown that increasing the electron-withdrawing ability of the substituent on the benzoyl ring lowers the energy of the ICT emission, confirming the charge-transfer nature of the excited state. nih.gov
Solvatochromism is the phenomenon where the color of a substance (and more generally, its absorption or emission spectrum) changes with the polarity of the solvent. Molecules that exhibit a large change in dipole moment upon excitation, such as ICT compounds, are typically strongly solvatochromic. researchgate.net
The highly polar ICT excited state of this compound is stabilized by polar solvents more than the less polar ground state. This stabilization lowers the energy of the ICT state, resulting in a bathochromic (red) shift of the fluorescence emission maximum as the solvent polarity increases. nih.gov This sensitivity makes the molecule a potential environmental probe, as its fluorescence color can provide information about the polarity of its microenvironment.
Table 4: Representative Solvatochromic Fluorescence Data for N-Benzoyl-2-aminonaphthalene
| Solvent | Polarity (ET(30)) | Emission Maximum (λ_em, nm) |
|---|---|---|
| Cyclohexane | 31.2 | ~410 |
| Diethyl Ether | 34.5 | ~435 |
| Dichloromethane | 40.7 | ~470 |
| Acetonitrile (B52724) | 45.6 | ~500 |
(Data estimated based on trends for the parent compound in studies of N-(substituted-benzoyl)-2-aminonaphthalenes nih.gov)
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a sample is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern provides a roadmap for deducing the original molecular structure. chemguide.co.uk
For this compound (molar mass: 273.33 g/mol ), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z = 273. This ion is energetically unstable and will undergo fragmentation to produce smaller, more stable ions. libretexts.org The primary fragmentation pathways are predictable based on the structure, involving cleavages at the weakest bonds and the formation of resonance-stabilized fragments.
Key expected fragmentation pathways include:
Alpha-cleavage adjacent to the carbonyl group: This can occur in two ways:
Loss of the phenyl group (C₆H₅•, 77 Da) to form an ion at m/z 196. This fragment corresponds to the [naphthyl-NH-CO]⁺ ion.
Loss of the naphthylamino group (C₁₀H₈N•, 142 Da) is less likely but could contribute.
Formation of the Benzoyl Cation: Cleavage of the C(carbonyl)-N bond can lead to the formation of the highly stable benzoyl cation [C₆H₅CO]⁺ at m/z 105. This is often a very prominent peak for benzoyl-containing compounds. miamioh.edu
Loss of Carbon Monoxide: The fragment at m/z 196 can further lose a neutral CO molecule (28 Da) to produce an ion at m/z 168.
Table 5: Plausible Mass Spectrometry Fragmentation Pathway for this compound
| m/z Value | Proposed Ion Structure | Formation Pathway |
|---|---|---|
| 273 | [C₁₇H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 196 | [C₁₁H₈NO]⁺ | M⁺˙ - C₆H₅• (Loss of phenyl radical) |
| 168 | [C₁₁H₈N]⁺ | [m/z 196] - CO (Loss of carbon monoxide) |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the C-N amide bond |
Computational and Theoretical Chemistry Studies on 1 Benzoyl 2 Aminonaphthalene
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Benzoyl-2-aminonaphthalene, DFT calculations can elucidate the distribution of electrons and energy levels within the molecule, which are fundamental to its chemical behavior.
HOMO-LUMO Energy Gap Analysis and Reactivity Prediction
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower stability. irjweb.com Conversely, a larger energy gap implies greater stability and lower reactivity. irjweb.com For conjugated aromatic systems like this compound, which contains both an electron-donating amino group and an electron-withdrawing benzoyl group attached to a naphthalene (B1677914) core, the HOMO-LUMO gap is expected to be relatively moderate, suggesting a balance between stability and reactivity. Computational studies on similar aminonaphthalene derivatives have explored these parameters to predict their electronic behavior. researchgate.netjeires.com
Table 1: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Symbol | Formula | Typical Value (eV) for Aromatic Amines |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.0 to -6.0 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 3.0 to 5.0 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.5 to 2.5 |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.0 to -4.0 |
| Electrophilicity Index | ω | µ² / (2η) | 1.8 to 4.8 |
Note: These are typical value ranges for related compounds and are for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. libretexts.org The MEP map displays different potential values on the electron density surface, typically using a color spectrum. wolfram.com
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized on the oxygen atom of the benzoyl group's carbonyl.
Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.
Green regions signify neutral or near-zero potential. wolfram.com
For this compound, the MEP map would likely show a high electron density around the carbonyl oxygen and a lower electron density (more positive potential) around the N-H proton of the amino group, highlighting these as the primary sites for intermolecular interactions.
Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing the localized Lewis-like bonding patterns. walisongo.ac.id It examines charge transfer, hyperconjugative interactions, and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.
In this compound, key interactions would include:
Intramolecular Charge Transfer: NBO analysis can quantify the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (π) of the naphthalene ring and the benzoyl group. This n → π interaction contributes to the resonance stabilization of the molecule.
Hyperconjugative Interactions: The analysis reveals stabilizing interactions between bonding and antibonding orbitals throughout the molecule, such as π(C=C) → π*(C=C) within the aromatic rings.
Intramolecular Hydrogen Bonding: A significant interaction expected in this molecule is the hydrogen bond between the amino group's hydrogen (donor) and the carbonyl group's oxygen (acceptor). NBO analysis can quantify the stabilization energy of this interaction by examining the charge transfer from the oxygen's lone pair to the antibonding orbital of the N-H bond (n(O) → σ*(N-H)). ias.ac.in
Table 2: Expected NBO Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Type of Interaction | Estimated Stabilization Energy E(2) (kcal/mol) |
| n(N) | π(Naphthalene Ring) | Lone pair delocalization | High |
| n(N) | π(Benzoyl C=O) | Lone pair delocalization | Moderate |
| n(O) | σ(N-H) | Intramolecular Hydrogen Bond | Moderate to High |
| π(C=C) | π(C=C) | π-conjugation | Moderate |
Note: The stabilization energies are qualitative estimates based on similar molecular systems.
Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. Both molecular mechanics and more accurate quantum chemical methods are employed to identify stable conformers and the energy barriers that separate them.
Dihedral Angle Optimization and Rotational Barriers
N–C(naphthalene) bond: Rotation around this bond determines the orientation of the benzoyl-amino moiety relative to the naphthalene plane.
C(carbonyl)–C(naphthalene) bond: This rotation affects the planarity and conjugation between the benzoyl group and the rest of the molecule.
Computational methods can be used to perform relaxed potential energy surface (PES) scans, where these dihedral angles are systematically varied and the energy of the molecule is calculated at each step after optimizing the remaining geometry. nih.gov The results of such scans reveal the low-energy conformations (energy minima) and the transition states (energy maxima) that represent the rotational barriers between them. nih.govnih.gov For N-benzoyl amines, the rotational barrier around the amide C-N bond is typically significant due to its partial double bond character, which can be in the range of 20-23 kcal/mol for related compounds. nih.govnih.gov
Intramolecular Hydrogen Bonding and Conformational Stability
The presence of an amino group (-NH₂) and a benzoyl group (-C=O) in adjacent positions on the naphthalene ring allows for the formation of a strong intramolecular hydrogen bond. This O···H-N interaction forms a stable six-membered pseudo-ring.
This hydrogen bond is a critical factor in determining the most stable conformation of the molecule. nih.gov It locks the molecule into a relatively planar arrangement, restricting the rotation around the N–C and C–C bonds. The stabilization energy of this hydrogen bond can be estimated computationally and is expected to be a dominant force in the conformational landscape of this compound. mdpi.com Studies on similar ortho-substituted systems have shown that such intramolecular hydrogen bonds significantly influence the molecule's structure and properties. ias.ac.inrsc.org
Reaction Pathway Elucidation and Transition State Analysis
Detailed computational studies elucidating the reaction pathways and analyzing the transition states involved in the synthesis or reactions of this compound are not documented in the available literature. Such studies would typically involve quantum chemical calculations to map the potential energy surface of a reaction, identifying the structures of intermediates and transition states, and calculating their corresponding energies.
Prediction of Rate-Determining Steps and Reaction Selectivity
Without reaction pathway and transition state analysis, the prediction of rate-determining steps and the factors governing reaction selectivity (such as regioselectivity or stereoselectivity) for reactions involving this compound cannot be substantively discussed. This analysis is contingent on the energetic profiling of the reaction mechanism, which is currently unavailable.
Solvent Effects on Reaction Energetics from a Theoretical Perspective
Theoretical investigations into the influence of different solvents on the reaction energetics of this compound have not been reported. These studies would typically employ computational models, such as implicit or explicit solvent models, to calculate how the solvent medium affects the stability of reactants, products, and transition states, thereby influencing reaction rates and equilibria.
Further experimental and computational research is required to provide the necessary data to address these specific areas of the theoretical chemistry of this compound.
Exploration of Derivatives and Analogues of 1 Benzoyl 2 Aminonaphthalene
Systematic Modification of the Benzoyl Moiety and Its Impact on Chemical Properties
Systematic alteration of the benzoyl group in N-benzoyl-aminonaphthalene systems has been a key strategy to modulate their electronic and photophysical properties. By introducing various substituents at the para-, meta-, or ortho-positions of the benzoyl ring, researchers can fine-tune the molecule's charge distribution and reactivity.
A notable area of investigation has been the study of intramolecular charge transfer (CT) phenomena in N-(substituted-benzoyl)-aminonaphthalenes. Research has shown that attaching electron-withdrawing or electron-donating groups to the benzoyl ring directly influences the energy of the CT state. For instance, in a comparative study of N-(substituted-benzoyl)-1-aminonaphthalenes (1-NBAs) and N-(substituted-benzoyl)-2-aminonaphthalenes (2-NBAs), a linear relationship was established between the CT emission energies and the Hammett constant (σ) of the substituent on the benzoyl ring. This relationship indicates that as the electron-withdrawing ability of the substituent increases, the CT emission experiences a substantial red shift. The study found that 1-NBAs exhibit a higher extent of charge separation in their CT state compared to 2-NBAs, as evidenced by the differing slopes of the linear correlation.
| Compound Series | Linear Slope (CT Emission Energy vs. Hammett Constant) |
| N-(substituted-benzoyl)-1-aminonaphthalenes (1-NBAs) | -0.45 eV |
| N-(substituted-benzoyl)-2-aminonaphthalenes (2-NBAs) | -0.35 eV |
| Substituted Benzanilides (BAs) | -0.345 eV |
This table illustrates the differing sensitivities of the intramolecular charge transfer (CT) emission energy to benzoyl ring substitution for 1-aminonaphthalene and 2-aminonaphthalene derivatives.
Further studies on related systems, such as N-(8-fluoronaphthalen-1-yl)benzamides, have demonstrated the impact of benzoyl substituents on intramolecular hydrogen bonding. Modifications on the benzoyl ring (e.g., with -NMe2, -OMe, -H, -NO2) alter the electronic properties of the amide carbonyl oxygen, which in turn affects the strength of the NH···F hydrogen bond. This is reflected in the vibrational frequency of the N-H bond, which can be monitored by IR spectroscopy. For example, replacing the benzoyl group with a trifluoroacetamide (B147638) group results in a significant red shift of the NH stretching frequency, indicating a stronger hydrogen bond. acs.org
The reactivity of the acyl group itself is also influenced by the nature of the aromatic ring. In studies of acyl transfer reactions, benzoyl derivatives are often found to be highly effective activated carboxyl components. The electrophilicity of the carbonyl carbon in the benzoyl group facilitates nucleophilic attack, making it more reactive in aminolysis and esterification reactions compared to other acyl groups like acetyl or propionyl groups.
Structural Isomers and Regiochemical Variants of Benzoyl Naphthylamines
The positioning of the benzoyl-amino group on the naphthalene (B1677914) core gives rise to various structural isomers and regiochemical variants, each with distinct chemical characteristics. The most fundamental isomers are 1-benzoyl-aminonaphthalene and 2-benzoyl-aminonaphthalene, where the substituent is located on the alpha and beta positions of the naphthalene ring, respectively.
As previously mentioned, these two isomers exhibit significant differences in their electronic behavior. The 1-aminonaphthalene (1-AN) moiety is a more effective electron donor in enhancing intramolecular charge transfer compared to the 2-aminonaphthalene (2-AN) moiety. This distinction is attributed to the inherent electronic differences between the 1- and 2-positions of the naphthalene ring system, which affects how the amino group's lone pair interacts with the extended π-system.
Another important class of regiochemical variants involves disubstituted naphthalenes. For example, N-(8-fluoronaphthalen-1-yl)benzamide is a 1,8-disubstituted naphthalene derivative. acs.org In this "peri"-substituted system, the proximity of the substituents leads to significant steric interactions and the potential for strong intramolecular hydrogen bonding, which are not present in the 1,2-isomer. These interactions impose a more rigid, planar conformation, profoundly influencing the molecule's chemical and physical properties, including its crystal packing and supramolecular assembly. nsf.gov
The synthesis of specific regiochemical variants often requires carefully chosen strategies. For instance, the Bucherer reaction can be used to convert hydroxynaphthalenes to the corresponding aminonaphthalenes, which are then acylated to yield the desired benzoyl derivative. researchgate.net The regioselectivity of these reactions is crucial for obtaining the desired isomer.
Heterocyclic Analogues Derived from 1-Benzoyl-2-aminonaphthalene Precursors
The this compound scaffold contains proximate amino and benzoyl groups that can serve as precursors for the synthesis of fused heterocyclic systems. While direct cyclization of this compound itself is one route, more commonly, related derivatives like 1-amino-2-naphthol (B1212963) or 2-amino-1-naphthol (B1222171) are used in condensation reactions to build heterocyclic rings onto the naphthalene core.
One prominent class of heterocyclic analogues is the naphthoxazoles. These can be synthesized by the condensation of a 1-amino-2-naphthol derivative with a carboxylic acid or its equivalent. For example, starting from methyl-3-hydroxy-2-naphthoate, reduction of a derived azo compound yields 1-amino-3-methoxycarbonyl-2-naphthol. This intermediate can then be condensed with various substituted benzoic acids to form a naphtho[1,2-d]oxazole ring system. This process effectively incorporates the benzoyl moiety's benzene (B151609) ring into a new heterocyclic structure fused to the naphthalene core at the 1 and 2 positions.
Similarly, other nitrogen-containing heterocycles can be synthesized. Benzothiazines, for instance, can be formed from related precursors like 2-aminothiophenols in reactions that involve intramolecular amidation. researchgate.net The general principle involves leveraging the nucleophilicity of the amino group and an adjacent functional group (like a hydroxyl or thiol) to react with an electrophilic carbon, often from a carbonyl-containing fragment, to achieve cyclization. Such synthetic strategies open the door to a wide range of polycyclic heteroaromatic compounds with potential applications in materials science and medicinal chemistry. nih.govnih.gov
Atropisomeric Variants and Chiral N-C Axis Studies
The bond between the naphthalene ring nitrogen and the carbonyl carbon of the benzoyl group (the N-C amide bond) is subject to restricted rotation, which can give rise to atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, creating a chiral axis. In the case of this compound and its derivatives, if the steric hindrance caused by substituents on the naphthalene and/or benzoyl rings is sufficiently large, the rotation around the N-C bond can be slow enough at room temperature to allow for the isolation of stable, non-interconverting enantiomers.
This phenomenon, known as N-C axial chirality, is an active area of research. Studies on related N-aryl amides and N-benzoyl benzodiazepines have utilized dynamic NMR spectroscopy and DFT calculations to quantify the energy barriers to rotation. nih.govnih.govresearchgate.net The rotational barrier is influenced by the size of the groups ortho to the N-C bond. For example, in ortho-halogen-substituted N-benzhydrylformamides, the calculated rotational barrier for the aryl fragment (ΔG‡(Aryl)) increases significantly with the size of the halogen, from 2.5 kcal/mol in the unsubstituted compound to 9.8 kcal/mol for an ortho-iodo substituent. nih.gov While the barrier for rotation around the amide bond itself (ΔG‡(Formyl)) is typically higher (around 20-23 kcal/mol), significant steric crowding can make the Ar-N axis the primary source of stable atropisomers. nih.govnih.gov
| Compound | Rotational Barrier (ΔG‡298) |
| N-methyl-N-benzhydrylformamide (Formyl group rotation) | ~20-23 kcal/mol |
| N-benzhydrylformamide (Aryl group rotation) | 2.5 kcal/mol |
| ortho-iodo-N-benzhydrylformamide (Aryl group rotation) | 9.8 kcal/mol |
This table presents calculated rotational energy barriers for different fragments in related amide structures, illustrating how steric hindrance impacts the stability of atropisomers.
The synthesis of N-C axially chiral compounds in an enantioselective manner is a significant challenge in organic chemistry. Chiral palladium catalysts have been successfully employed in asymmetric N-arylation reactions to produce N-C axially chiral anilides and lactams with high optical purity. nih.gov These studies underscore the potential for creating stereochemically defined structures based on the hindered rotation in N-benzoyl aminonaphthalene systems.
Design and Synthesis of Supramolecular Building Blocks Featuring this compound Units
The combination of a planar aromatic surface (naphthalene), a hydrogen bond donor (the N-H group), and a hydrogen bond acceptor (the C=O group) makes this compound and its derivatives excellent candidates for use as supramolecular building blocks. These molecules can engage in specific and directional non-covalent interactions, particularly hydrogen bonding, to self-assemble into ordered, higher-level structures.
Research on the crystal structure of N-(8-fluoronaphthalen-1-yl)benzamide provides a clear example of this principle. In the solid state, these molecules form extended networks driven by intermolecular hydrogen bonds. The amide N-H of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. nsf.gov This recurring N-H···O=C interaction acts as a molecular "glue," organizing the molecules into well-defined sheets and other ordered arrangements. The stability and geometry of these hydrogen bonds are fundamental to the resulting supramolecular architecture. mdpi.commdpi.com
The design of these building blocks can be fine-tuned by altering the substitution pattern, which affects not only the electronic properties but also the steric profile of the molecule, thereby influencing the packing and assembly in the solid state or in solution. nsf.gov The self-assembly of such molecules is a bottom-up approach to creating complex, functional materials where the properties of the bulk material are dictated by the programmed interactions of the individual molecular components. chemrxiv.orgnih.gov
Applications of 1 Benzoyl 2 Aminonaphthalene in Chemical Sciences
Utility as Synthetic Intermediates and Precursors for Complex Molecules
1-Benzoyl-2-aminonaphthalene is a valuable intermediate in the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The presence of the amino group and the naphthalene (B1677914) ring system allows for a variety of chemical transformations.
Derivatives of aminonaphthalene are recognized as important precursors for a range of biologically active molecules and functional materials. For instance, 1-amidoalkyl-2-naphthol derivatives are key building blocks for the synthesis of bioactive compounds such as aminoalkyl naphthols and oxazines mdpi.com. The synthesis of these molecules often proceeds through one-pot multicomponent reactions, highlighting the utility of aminonaphthalene scaffolds in constructing molecular complexity efficiently mdpi.com. While direct examples of this compound in these specific multicomponent reactions are not extensively documented, its structural similarity to the reactants used suggests its potential as a valuable precursor.
The amino group on the naphthalene ring can be readily diazotized and subsequently coupled with various aromatic compounds to form azo dyes, a class of molecules with significant industrial applications conscientiabeam.comnih.govijpsjournal.com. Furthermore, the naphthalene core can undergo cyclization reactions to form polycyclic nitrogen heterocycles, which are prevalent in many natural products and pharmaceuticals nih.govnih.govrsc.org. For example, tandem benzannulation and ring-closing metathesis strategies have been employed to create highly substituted benzofused nitrogen heterocycles from aniline (B41778) derivatives nih.gov. The reactivity of the amino group in this compound makes it a suitable candidate for similar synthetic strategies.
The synthesis of various nitrogen-containing heterocyclic dyes for textiles has been reviewed, underscoring the importance of amino-functionalized aromatic compounds in creating colorfast and bright dyes researchgate.net. The benzoyl group in this compound can influence the electronic properties and solubility of the resulting complex molecules, potentially leading to novel compounds with tailored characteristics.
Table 1: Examples of Complex Molecules Derived from Aminonaphthalene Scaffolds
| Precursor Type | Reaction Type | Resulting Complex Molecule | Significance |
| 2-Naphthol, Aldehydes, Amides | Multicomponent Mannich Reaction | 1-Amidoalkyl-2-naphthols | Bioactive substances and building blocks for oxazines mdpi.com |
| Aniline | Diazotization and Azo Coupling | 1-(1-Phenylazo)-2-naphthol | Azo dye with good fastness properties conscientiabeam.comrepec.org |
| Ynamides and Diazo Ketones | Tandem Benzannulation/Cyclization | Polycyclic Aromatic and Heteroaromatic Compounds | Access to highly substituted indoles and polycyclic indoles nih.gov |
| N,2-diallylaniline derivatives | Alkene Aminopalladation/Carbopalladation | Tricyclic Nitrogen Heterocycles | Synthesis of complex polycyclic structures nih.gov |
Ligand Design in Coordination Chemistry and Catalysis
The field of coordination chemistry and catalysis often utilizes organic molecules as ligands to modulate the properties and reactivity of metal centers. This compound possesses both nitrogen and oxygen donor atoms, making it a potential candidate for forming stable complexes with various transition metals.
While direct studies on the coordination chemistry of this compound are not abundant, the behavior of related Schiff bases and aminonaphthalene derivatives provides valuable insights. Schiff bases derived from naphtha[1,2-d]thiazol-2-amine have been synthesized and their metal complexes with Co(II), Ni(II), and Cu(II) have been investigated for their antimicrobial properties nih.gov. The imine nitrogen and other heteroatoms in these ligands play a crucial role in coordinating with the metal ions nih.gov. Similarly, the amino nitrogen and the carbonyl oxygen of the benzoyl group in this compound can act as coordination sites.
The design of chiral ligands is paramount in asymmetric catalysis. While 1,1'-bi-2-naphthol (B31242) (BINOL) is a well-known privileged ligand in this field, other naphthalene-based structures are continuously being explored for their catalytic potential sioc-journal.cnresearchgate.net. For instance, chiral dinitrogen ligands have been successfully employed in asymmetric Pd/norbornene cooperative catalysis for the synthesis of C–N axially chiral scaffolds nih.gov. The rigid naphthalene backbone of this compound could provide a stable framework for the design of new chiral ligands.
N-Heterocyclic carbene (NHC) metal complexes featuring an acenaphthylene (B141429) subunit, which is structurally related to naphthalene, have demonstrated significant catalytic activity in cross-coupling reactions mdpi.com. This highlights the potential of naphthalene-based ligands in stabilizing catalytically active metal centers. The electronic properties of the benzoyl group in this compound could further tune the catalytic activity of its metal complexes.
Table 2: Examples of Naphthalene-Based Scaffolds in Ligand Design
| Ligand Scaffold | Metal | Catalytic Application | Reference |
| Naphtha[1,2-d]thiazol-2-amine Schiff bases | Co(II), Ni(II), Cu(II) | Potential antimicrobial agents | nih.gov |
| Biimidazoline (BiIM) | Pd | Asymmetric Catellani reaction | nih.gov |
| Acenaphthylene-derived N-heterocyclic carbene | Pd, Ni, Ru | Cross-coupling, amination, metathesis | mdpi.com |
| 1,1'-Bi-2-naphthol (BINOL) | Various | Variety of asymmetric reactions | sioc-journal.cnresearchgate.net |
Development of Fluorescent Probes and Chemical Sensors
Naphthalene derivatives are widely utilized in the development of fluorescent probes and chemical sensors due to their inherent photophysical properties. The aminonaphthalene core, in particular, is a common fluorophore.
A study on N-(substituted-benzoyl)-1-aminonaphthalenes and N-(substituted-benzoyl)-2-aminonaphthalenes revealed that these compounds exhibit intramolecular charge transfer (ICT), leading to an abnormal long-wavelength emission nih.gov. This emission is sensitive to the polarity of the solvent and the electronic nature of the substituents on the benzoyl ring nih.gov. This solvatochromism and sensitivity to electronic effects are key characteristics for the design of fluorescent sensors for detecting specific analytes or changes in the microenvironment.
The naphthalimide scaffold, another class of naphthalene derivatives, is extensively used in the design of fluorescent probes for various biological targets, including enzymes like nitroreductase and monoamine oxidase A nih.govresearchgate.net. These probes often operate on a "turn-on" or ratiometric mechanism, where the presence of the analyte triggers a significant change in the fluorescence signal nih.govresearchgate.net. The design principles from these naphthalimide-based probes, such as incorporating a recognition moiety that modulates the fluorescence of the naphthalene core, can be applied to probes based on the this compound scaffold.
Furthermore, sulfonamide-containing naphthalimides have been synthesized and evaluated as fluorescent probes for tumor imaging, demonstrating that the naphthalene core can be functionalized to target specific biological environments mdpi.com. The modular nature of these probes allows for the incorporation of different targeting and sensing units to create a diverse library of functional fluorophores nih.gov.
Table 3: Photophysical Properties of N-(Benzoyl)aminonaphthalene Derivatives
| Compound Class | Key Photophysical Property | Influencing Factors | Potential Application | Reference |
| N-(substituted-benzoyl)-aminonaphthalenes | Intramolecular Charge Transfer (ICT) Emission | Solvent polarity, Substituents on benzoyl ring | Fluorescent probes for polarity and analyte sensing | nih.gov |
| Naphthalimide-based probes | Fluorescence Enhancement ("Turn-on") | Enzymatic reactions | Detection of enzymes (e.g., nitroreductase) | nih.gov |
| Sulfonamide-containing naphthalimides | Tumor-targeting fluorescence | Incorporation of sulfonamide groups | Fluorescent imaging in tumors | mdpi.com |
Role in Materials Science (e.g., in organic dyes, semiconductors, non-linear optics)
The extended π-conjugated system of the naphthalene ring makes this compound and its derivatives promising candidates for applications in materials science, particularly in the fields of organic dyes, semiconductors, and non-linear optics.
Organic Dyes: Azo dyes, which constitute a large class of synthetic colorants, are often synthesized from aromatic amines nih.gov. The diazotization of the amino group in aminonaphthalene derivatives followed by coupling with a suitable aromatic compound is a common method for producing azo dyes with a naphthalene core conscientiabeam.comijpsjournal.com. These dyes are known for their vibrant colors and good fastness properties on various fabrics repec.org. The benzoyl group in this compound can act as a modifier to tune the color and other properties of the resulting azo dyes.
Semiconductors: The development of organic semiconductors is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Naphthalene-based compounds are explored for these applications due to their charge-transporting capabilities. While specific studies on the semiconducting properties of this compound are limited, the fundamental structure is relevant to the design of new organic electronic materials.
Non-linear Optics: Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics. The NLO response of organic molecules is often associated with a large change in dipole moment upon excitation, which is facilitated by intramolecular charge transfer (ICT). As discussed previously, N-(benzoyl)aminonaphthalenes exhibit ICT, suggesting their potential for NLO applications nih.gov. Studies on azobenzene (B91143) derivatives modified with an aminonaphthalene moiety have shown that extending the π-conjugation and introducing donor-acceptor groups can significantly enhance the two-photon absorption cross-section, a key parameter for NLO materials nih.govmostwiedzy.pl. Similarly, the introduction of a benzoyl group (an electron-withdrawing group) to the aminonaphthalene (an electron-donating) core in this compound creates a donor-acceptor system that could exhibit interesting NLO properties. Research on 1,8-naphthalimide (B145957) derivatives has also demonstrated their potential as NLO materials with tunable properties based on their molecular structure researchgate.net.
Table 4: Potential Materials Science Applications of this compound Derivatives
| Application Area | Relevant Property | Structural Feature |
| Organic Dyes | Color and Fastness | Azo group formation from the amino functionality |
| Organic Semiconductors | Charge Transport | Extended π-conjugated naphthalene system |
| Non-linear Optics | Two-photon absorption, Third-order polarizability | Intramolecular charge transfer between aminonaphthalene and benzoyl groups |
Emerging Research Directions and Future Perspectives for 1 Benzoyl 2 Aminonaphthalene Research
Integration with Flow Chemistry and Automated Synthesis
The synthesis of functionalized aromatic compounds like 1-Benzoyl-2-aminonaphthalene is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability.
Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields and purities by minimizing the formation of byproducts. For the synthesis of this compound, a potential flow process could involve the continuous feeding of 2-aminonaphthalene and benzoyl chloride into a microreactor, potentially with an immobilized base or catalyst to facilitate the reaction and simplify purification. Recent developments in automated flow chemistry for pharmaceutical compound synthesis have highlighted the potential for highly efficient, rapid, and reproducible synthetic methods that shorten reaction times and reduce costs. researchgate.net Automated platforms can integrate reaction execution, work-up, and analysis, enabling high-throughput screening of reaction conditions and rapid optimization. researchgate.netnih.gov An automated system could be designed to explore a wide range of solvents, bases, and catalysts for the N-benzoylation of 2-aminonaphthalene, quickly identifying the optimal conditions for producing this compound.
The integration of these technologies is not merely a matter of convenience; it represents a paradigm shift in how complex molecules are synthesized. dntb.gov.ua The ability to perform multi-step syntheses in a continuous and automated fashion opens up new avenues for the production of derivatives of this compound with diverse functionalities. researchgate.net
| Technology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Precise control over reaction parameters, enhanced heat and mass transfer, improved safety for handling reactive intermediates, potential for higher yields and purity. researchgate.net | Development of dedicated microreactors, optimization of flow conditions (residence time, temperature, stoichiometry), and integration of in-line analysis. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization of synthetic routes, improved reproducibility, and reduced manual intervention. nih.govethz.ch | Design of robotic platforms for parallel synthesis, development of software for experimental design and data analysis, and miniaturization for reduced reagent consumption. |
Advanced Catalytic Systems for Sustainable Production and Transformation
The development of advanced catalytic systems is a cornerstone of modern green chemistry, aiming to replace stoichiometric reagents with more environmentally benign and efficient catalytic alternatives. For the production and subsequent transformation of this compound, research into novel catalysts is a key future perspective.
Traditional methods for amide bond formation, such as the Schotten-Baumann reaction, often rely on stoichiometric amounts of base and can generate significant waste. fishersci.co.uk The development of catalytic N-acylation methods is therefore a high priority. tandfonline.comresearchgate.netacs.org Research in this area is exploring a variety of catalytic systems, including those based on transition metals, organocatalysts, and biocatalysts. mdpi.com For the synthesis of this compound, the focus will be on identifying catalysts that can efficiently promote the benzoylation of 2-aminonaphthalene under mild conditions with high atom economy. Iodine, for instance, has been shown to promote the N-acylation of amines under solvent-free conditions. tandfonline.com
Beyond its synthesis, advanced catalytic methods can be employed to functionalize the this compound scaffold. Site-selective C–H activation, for example, represents a powerful strategy for introducing new functional groups onto the naphthalene (B1677914) or benzoyl rings, opening up avenues for the synthesis of novel derivatives with tailored properties. acs.org Dual catalytic strategies are also emerging that can enable novel bond formations under mild conditions. acs.org
| Catalytic Approach | Potential Application for this compound | Advantages |
| Homogeneous Catalysis | N-benzoylation of 2-aminonaphthalene using transition metal complexes (e.g., Pd, Cu) or organocatalysts. | High activity and selectivity, mild reaction conditions. acs.orgchemistryviews.org |
| Heterogeneous Catalysis | Use of solid-supported catalysts for easier separation and recycling in both batch and flow synthesis. | Catalyst reusability, simplified product purification. sciltp.com |
| Biocatalysis | Enzymatic synthesis of the amide bond, offering high selectivity and operation in aqueous media. | Environmentally benign, high chemo- and regioselectivity. |
| Photocatalysis | Light-driven C-H functionalization or other transformations of the this compound molecule. | Mild reaction conditions, unique reactivity pathways. chemistryviews.org |
Exploration of Unconventional Reactivity and Novel Applications
While the primary chemistry of this compound revolves around its amide functionality, there is significant potential for exploring unconventional reactivity to unlock novel applications. The unique electronic and steric environment of the molecule, arising from the interplay between the benzoyl and aminonaphthalene moieties, could give rise to interesting and underexplored chemical behavior.
Research into the reactivity of N-aryl amides has revealed their potential to participate in a range of transformations beyond simple hydrolysis or reduction. For example, the amide bond can be activated to undergo reactions at the nitrogen atom or the carbonyl carbon. nih.gov The exploration of N-arylation of backbone amides in peptides suggests that such modifications can significantly influence molecular conformation, a principle that could be extended to this compound to control its three-dimensional structure and, consequently, its properties. nih.govresearchgate.net
The naphthalene scaffold itself is a versatile platform for a variety of chemical transformations. lifechemicals.comresearchgate.netnih.gov The presence of the benzoyl and amino groups can direct further functionalization of the naphthalene ring system. For instance, electrophilic aromatic substitution reactions may be directed to specific positions due to the electronic influence of the existing substituents. The development of novel synthetic routes to functionalized naphthalene derivatives is an active area of research. umich.edumdpi.com
The potential applications of this compound and its derivatives are broad, spanning materials science and medicinal chemistry. Naphthalene derivatives are known to be important building blocks for dyes, pigments, and organic electronic materials. lifechemicals.com The specific photophysical properties of N-(substituted-benzoyl)-aminonaphthalenes, such as intramolecular charge transfer, suggest that derivatives of this compound could find use as fluorescent probes or in optoelectronic devices. nih.gov Furthermore, the naphthalimide scaffold, which shares structural similarities, is a privileged structure in the development of new therapeutic agents. mdpi.com
| Research Area | Potential for this compound | Example Applications |
| Conformational Control | N-arylation and other modifications to influence the molecule's 3D structure and properties. nih.govresearchgate.net | Design of molecules with specific binding affinities or optical properties. |
| Directed C-H Functionalization | Utilizing the existing functional groups to direct the introduction of new substituents at specific positions on the aromatic rings. acs.org | Synthesis of libraries of derivatives for screening in various applications. |
| Photophysics and Photochemistry | Investigation of the fluorescent properties and photochemical reactivity. nih.gov | Development of fluorescent sensors, photoinitiators, or materials for organic light-emitting diodes (OLEDs). |
| Bioactive Derivatives | Synthesis and biological evaluation of derivatives for potential pharmaceutical applications. lifechemicals.commdpi.com | Discovery of new drug candidates. |
Theoretical Predictions Guiding Experimental Design and Discovery
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and materials. For this compound, theoretical predictions are set to play a crucial role in guiding future experimental work.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure, geometry, and spectroscopic properties of this compound and its derivatives. nih.govfrontiersin.orgfrontiersin.org These calculations can provide insights into the molecule's reactivity, helping to predict the most likely sites for chemical attack and to understand the mechanisms of potential reactions. For example, computational studies can help to rationalize the regioselectivity of electrophilic substitution reactions on the naphthalene ring.
Furthermore, theoretical modeling can be a powerful tool in the discovery of new applications. By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it is possible to predict the electronic and optical properties of the molecule, which is crucial for applications in materials science. researchgate.nettandfonline.com For instance, computational screening can be used to identify derivatives of this compound with desirable properties for use in organic electronics. rsc.org In the context of drug discovery, molecular docking and other computational methods can be used to predict the binding affinity of this compound derivatives to biological targets, thereby guiding the synthesis of new potential therapeutic agents. beilstein-journals.org
The synergy between theoretical predictions and experimental validation is a powerful paradigm for accelerating scientific discovery. By using computational models to generate hypotheses and prioritize experiments, researchers can focus their efforts on the most promising avenues, saving time and resources.
| Computational Method | Application to this compound Research | Expected Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, vibrational frequencies, and reaction energetics. frontiersin.orgfrontiersin.org | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. | Understanding of photophysical properties and design of fluorescent materials. |
| Molecular Dynamics (MD) | Simulation of the conformational dynamics and interactions with other molecules or materials. | Insights into the behavior of the molecule in different environments. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate molecular structure with biological activity or other properties. tandfonline.com | Prediction of the properties of new derivatives and guidance for rational design. |
Q & A
Q. What are the optimized synthetic routes for 1-Benzoyl-2-aminonaphthalene, and how can reaction conditions be systematically varied to improve yield?
The synthesis of aromatic amines like this compound often involves multi-step procedures. A Friedlaender annulation approach (as described for analogous compounds) can be adapted by:
- Using a solvent system of HCl(aq) and 1,4-dioxane (2:3 v/v) at 60°C for 3–4 hours under reflux .
- Adjusting pH to 7–8 post-reaction for effective extraction with chloroform.
- Purifying via column chromatography (e.g., hexane/ethyl acetate 5:1) to isolate the product.
Yield optimization may involve varying solvent ratios, reaction time, or substituting NaHCO₃ with alternative bases. Monitor reaction progress via TLC (Rf = 0.3 in hexane/ethyl acetate) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- HPLC or GC-MS to confirm purity and molecular weight.
- UV-Vis spectroscopy to identify π→π* transitions (e.g., absorption bands near 300–350 nm for naphthalene derivatives) .
- ¹H/¹³C NMR to resolve benzoyl and amino substituents. For example, aromatic protons typically appear at δ 6.5–8.5 ppm, while the benzoyl carbonyl resonates near δ 165–170 ppm in ¹³C NMR.
- Melting point analysis (compare with literature values; e.g., 99–101°C for similar structures) .
Q. What are the primary photophysical properties of this compound, and how do they inform experimental design?
The compound exhibits dual excited-state behavior:
- Lowest singlet states : (1)Lₐ (3.69 eV) and (1)Lᵦ (3.50 eV) with minimal oscillator strength for (1)Lᵦ, making (1)Lₐ the dominant state in fluorescence studies .
- Decay pathways : Competing radiative emission, intersystem crossing, and internal conversion. Time-resolved femtosecond ionization (at 500–1300 nm) can track non-radiative decay kinetics .
Design experiments using tunable excitation energies (e.g., 4.96 eV for higher states) and probe emission lifetimes with streak cameras or time-correlated single-photon counting.
Advanced Research Questions
Q. How can contradictions between theoretical predictions and experimental observations of excited-state dynamics be resolved?
For this compound, CASPT2//CASSCF calculations predict a (1)Lₐ/(1)Lᵦ surface crossing, yet experimental transient ionization data show no dynamical signature of this . To resolve this:
- Perform vibronic coupling analysis to assess whether conical intersections are thermally inaccessible.
- Use solvatochromic studies to evaluate solvent effects on state energetics.
- Apply multireference methods (e.g., NEVPT2) to refine computational models of intersystem crossing barriers.
Q. What methodological challenges arise in quantifying non-radiative decay mechanisms, and how can they be addressed?
Key challenges include:
- Signal overlap between decay channels (e.g., internal conversion vs. intersystem crossing).
- Environmental sensitivity (e.g., solvent polarity affects (1)Lₐ/S₀ conical intersection accessibility).
- Solution : Conduct temperature-dependent fluorescence quantum yield measurements in varied solvents.
Q. How can computational modeling guide the design of this compound derivatives for material science applications?
- Structure-property relationships : Use DFT/TD-DFT to predict substituent effects on (1)Lₐ energy (e.g., electron-withdrawing groups lower transition energies).
- Charge-transfer tuning : Introduce cyano or methoxy groups to modulate intramolecular charge transfer (ICT) for OLED or sensor applications .
- Validate predictions via cyclic voltammetry (HOMO/LUMO levels) and transient absorption spectroscopy.
Q. What strategies ensure methodological rigor in synthesizing and analyzing this compound derivatives for biological assays?
- Triangulation : Cross-validate purity data via HPLC, NMR, and elemental analysis.
- Fluorescent probe design : Compare quantum yields (Φ) with standards (e.g., fluorescein) and optimize assay conditions (pH, temperature) to minimize aggregation .
- Dose-response studies : Use Hill equation modeling to quantify enzyme inhibition or binding affinities.
Q. How should researchers address discrepancies in reported decay rate constants across studies?
- Meta-analysis : Normalize data by excitation wavelength and solvent parameters.
- Error source identification : Check for artifacts like oxygen quenching (use degassed samples) or instrumental time-resolution limits.
- Collaborative validation : Reproduce experiments across labs using standardized protocols (e.g., IUPAC guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
